Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(23)13-9-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAMYYOQAAUXLR-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363690 | |
| Record name | Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193693-66-2 | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) (3S)-1,3-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193693-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization As a Chiral Building Block in Organic Synthesis Research
In the field of organic synthesis, a chiral building block is a pre-synthesized, enantiomerically pure molecule used as a starting material to construct larger, more complex chiral molecules. The use of such building blocks is a cornerstone of modern asymmetric synthesis, as it allows for the precise control of the three-dimensional arrangement of atoms in the final product—a critical factor for biological activity.
Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid serves as an exemplary chiral building block. The pyrrolidine (B122466) ring is a prevalent structural motif found in a vast array of biologically active natural products and synthetic compounds. unibo.it Its saturated, non-planar structure provides a rigid scaffold that can be used to explore three-dimensional chemical space effectively, a key advantage in designing molecules that interact with biological targets. researchgate.net
The "(3S)" designation indicates a specific stereochemistry at the third carbon of the pyrrolidine ring, ensuring that it is introduced into a target molecule with a known and controlled spatial orientation. unibo.it This is crucial because the biological effects of a molecule can differ dramatically between its stereoisomers. researchgate.net The attached Fmoc group is a standard N-protecting group, particularly in peptide synthesis, which prevents the secondary amine of the pyrrolidine ring from undergoing unwanted reactions during a synthetic sequence. ontosight.ainih.gov The Fmoc group is known for its stability under various reaction conditions and its facile removal under mild basic conditions, typically with a solution of piperidine (B6355638) or pyrrolidine in an organic solvent. nih.govresearchgate.net
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C20H19NO4 |
| Molecular Weight | 337.37 g/mol ontosight.aimedchemexpress.com |
| CAS Number | 193693-66-2 clearsynth.comchemuniverse.com |
| Synonyms | (3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid clearsynth.com |
| Classification | Chiral Building Block, Drug Intermediate medchemexpress.comclearsynth.com |
Importance in Peptide and Peptidomimetic Chemistry Research
The primary application of Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid is in the synthesis of peptides and peptidomimetics using Solid-Phase Peptide Synthesis (SPPS). nih.govsigmaaldrich.com SPPS is the dominant method for chemically synthesizing peptides, relying on the sequential addition of amino acids to a growing chain anchored to a solid support. nih.gov The Fmoc protecting group is central to the most common SPPS strategy, where it temporarily masks the amino group of the incoming amino acid. ontosight.airesearchgate.net
This compound is considered a β-proline analogue. Proline itself is a unique proteinogenic amino acid that restricts the conformational flexibility of a peptide backbone due to its cyclic structure. sigmaaldrich.com By incorporating proline analogues like this compound, chemists can introduce even more defined structural constraints. thieme-connect.de These constraints are used to:
Induce Specific Secondary Structures: The rigid pyrrolidine (B122466) ring can force the peptide chain to adopt specific turns or bends, mimicking the bioactive conformation of a natural peptide.
Enhance Stability: Natural peptides are often susceptible to rapid degradation by proteases in the body. Incorporating non-natural building blocks like this pyrrolidine derivative can render the resulting peptidomimetic more resistant to enzymatic cleavage, thereby increasing its biological half-life.
Improve Receptor Binding: By locking the peptide into a specific shape that complements its biological target, binding affinity and selectivity can be significantly improved.
The synthesis process involves coupling the carboxylic acid group of this compound to the free amino group of the peptide chain on the solid support. After coupling, the Fmoc group is removed to allow for the addition of the next amino acid in the sequence. researchgate.net
Relevance to Drug Discovery and Medicinal Chemistry Paradigms
Stereoselective Synthesis Strategies for Pyrrolidine Carboxylic Acids
The asymmetric synthesis of the pyrrolidine ring is paramount in obtaining enantiomerically pure pyrrolidine-3-carboxylic acids. Several powerful strategies have emerged, each offering distinct advantages in terms of stereocontrol and substrate scope.
Asymmetric Michael Addition Reactions for Pyrrolidine-3-carboxylic Acid Derivatives
Organocatalytic asymmetric Michael addition reactions represent a powerful and atom-economical approach to chiral pyrrolidine-3-carboxylic acid derivatives. These reactions typically involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a small organic molecule.
One notable example is the enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. This strategy has been successfully employed to synthesize 5-alkyl-substituted pyrrolidine-3-carboxylic acids with high enantiomeric excess. For instance, the reaction of a 4-oxo-enoate with a nitroalkane, followed by subsequent reduction and cyclization, can yield the desired pyrrolidine derivative. In a specific application of this method, 5-methylpyrrolidine-3-carboxylic acid was obtained with an impressive 97% enantiomeric excess (ee) in a two-step process. core.ac.ukrsc.org
The mechanism of these organocatalyzed reactions often involves the formation of a chiral enamine or iminium ion intermediate from the catalyst and one of the reactants. This intermediate then directs the stereochemical outcome of the Michael addition. Cinchona alkaloids and their derivatives are frequently used as catalysts in these transformations, demonstrating high efficiency and stereoselectivity.
Table 1: Organocatalytic Asymmetric Michael Addition for Pyrrolidine-3-carboxylic Acid Derivatives
| Michael Acceptor | Nucleophile | Catalyst | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| 4-Oxo-2-enoate | Nitroalkane | Cinchona alkaloid derivative | 5-Alkyl-pyrrolidine-3-carboxylic acid derivative | Up to 97% | core.ac.ukrsc.org |
Enantioselective Hydrogenation of Pyrrole (B145914) Precursors to Pyrrolidine-3-carboxylic Acids
The enantioselective hydrogenation of pyrrole precursors offers a direct route to chiral pyrrolidine-3-carboxylic acids. This method involves the reduction of the aromatic pyrrole ring using a chiral catalyst, typically a transition metal complex with a chiral ligand. Ruthenium and rhodium-based catalysts have shown considerable promise in this area.
For instance, the catalytic asymmetric hydrogenation of N-Boc-protected pyrroles has been achieved with high enantioselectivity using a ruthenium catalyst modified with a trans-chelating chiral bisphosphine ligand known as PhTRAP. nih.gov This approach has been successfully applied to the hydrogenation of methyl pyrrole-2-carboxylate, affording the corresponding (S)-proline derivative with 79% ee. nih.gov Significantly higher enantioselectivities, ranging from 93% to 99.7% ee, have been reported for the hydrogenation of 2,3,5-trisubstituted pyrroles bearing a large substituent at the 5-position. nih.gov
The success of this strategy hinges on the ability of the chiral catalyst to coordinate to the pyrrole substrate in a manner that directs the delivery of hydrogen to one face of the aromatic ring, thereby establishing the desired stereochemistry at the newly formed chiral centers.
Table 2: Enantioselective Hydrogenation of Pyrrole Derivatives
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Methyl N-Boc-pyrrole-2-carboxylate | Ru(η³-methallyl)₂(cod) / (S,S)-(R,R)-PhTRAP | Methyl N-Boc-(S)-prolinate | 79% | nih.gov |
| 2,3,5-Trisubstituted N-Boc-pyrroles | Ru(η³-methallyl)₂(cod) / (S,S)-(R,R)-PhTRAP | Chiral 2,3,5-trisubstituted pyrrolidines | 93-99.7% | nih.gov |
Cyclization Strategies from Acyclic Precursors for Pyrrolidine Ring Formation
The formation of the pyrrolidine ring through the cyclization of acyclic precursors is a versatile and widely used strategy. nih.gov This approach allows for the introduction of various substituents onto the pyrrolidine core by starting with appropriately functionalized linear molecules. The key step in this methodology is the intramolecular ring-closing reaction, which can be triggered by various reagents and conditions.
A common strategy involves the intramolecular nucleophilic substitution of a leaving group by an amine. For example, a γ-amino acid derivative containing a suitable leaving group at the α- or δ-position can undergo cyclization to form the pyrrolidine ring. The stereochemistry of the final product is often controlled by the stereocenters present in the acyclic precursor, which can be established using a variety of asymmetric synthetic methods.
Another powerful cyclization strategy is the intramolecular Michael addition. In this approach, an acyclic precursor containing both a nucleophilic amine and an α,β-unsaturated carbonyl moiety can undergo an intramolecular conjugate addition to form the pyrrolidine ring. The stereochemical outcome of this cyclization can be controlled through the use of chiral auxiliaries or catalysts.
Utilization of Chiral Auxiliaries and Organocatalysts in Pyrrolidine Ring Construction
The use of chiral auxiliaries provides a reliable method for controlling the stereochemistry during the construction of the pyrrolidine ring. A chiral auxiliary is a temporary functional group that is attached to the substrate and directs the stereochemical course of a reaction. After the desired stereocenter(s) have been established, the auxiliary is removed.
In the context of pyrrolidine synthesis, chiral auxiliaries can be employed in various reactions, including alkylations, additions, and cycloadditions. For instance, a chiral auxiliary attached to the nitrogen atom of an acyclic precursor can direct the stereoselective formation of new chiral centers during a cyclization reaction.
Organocatalysis has also emerged as a powerful tool for the asymmetric construction of pyrrolidine rings. Chiral secondary amines, such as proline and its derivatives, can catalyze a variety of reactions that lead to the formation of chiral pyrrolidines. These catalysts operate by forming transient chiral enamines or iminium ions with the substrates, which then react with high stereoselectivity. The Michael addition of aldehydes to nitroolefins, for example, can be effectively catalyzed by chiral pyrrolidine-based organocatalysts, leading to the formation of highly functionalized and enantioenriched pyrrolidine derivatives. nih.gov
Elaboration from Aziridine (B145994) Intermediates for Pyrrolidine Ring Synthesis
The ring expansion of chiral aziridines offers an elegant and stereospecific route to pyrrolidine derivatives. Aziridines, three-membered nitrogen-containing heterocycles, can undergo regioselective ring-opening followed by intramolecular cyclization to afford the five-membered pyrrolidine ring.
One strategy involves the reaction of a vinyl aziridine with a suitable catalyst, such as a copper salt, to induce a ring expansion to a 3-pyrroline. nih.gov This pyrroline (B1223166) can then be hydrogenated to the corresponding pyrrolidine. The stereochemistry of the starting aziridine is often transferred to the final pyrrolidine product with high fidelity.
Alternatively, the ring-opening of an aziridine-2-carboxylate (B8329488) with a nucleophile can generate a γ-amino acid derivative, which can then undergo cyclization to form a pyrrolidin-2-one. This lactam can be subsequently reduced to the corresponding pyrrolidine. The stereochemistry of the aziridine precursor dictates the stereochemistry of the final pyrrolidine product. For example, starting from aspartic acid, an enantiomerically pure β-proline derivative can be synthesized via the formation of an aziridinium (B1262131) intermediate followed by ring closure. researchgate.net
Table 3: Synthesis of Pyrrolidine Derivatives from Aziridine Intermediates
| Aziridine Precursor | Reaction Type | Product | Key Features | Reference |
|---|---|---|---|---|
| Chiral vinyl aziridine | Copper-catalyzed ring expansion | Chiral 3-pyrroline | Stereospecific, high yields | nih.gov |
| Aziridine from aspartic acid | Rearrangement via aziridinium intermediate and ring closure | Enantiomerically pure β-proline derivative | High stereocontrol | researchgate.net |
Fluorenylmethyloxycarbonyl (Fmoc) Protection Strategy in Synthesis Protocols
The fluorenylmethyloxycarbonyl (Fmoc) protecting group is widely used in peptide synthesis and for the protection of amino groups in various synthetic contexts. google.comorganic-chemistry.org Its popularity stems from its stability under acidic conditions and its facile removal under mild basic conditions, typically with a secondary amine such as piperidine (B6355638) or pyrrolidine. google.com
The introduction of the Fmoc group onto the nitrogen atom of (3S)-1-pyrrolidine-3-carboxylic acid is a crucial step in preparing this valuable building block for further use, particularly in solid-phase peptide synthesis. The reaction is typically carried out by treating the free amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in the presence of a base. google.com
The choice of base and solvent is important to ensure a high yield and to avoid side reactions. A common procedure involves dissolving the (3S)-1-pyrrolidine-3-carboxylic acid in an aqueous solution of a base like sodium carbonate or sodium bicarbonate, followed by the addition of the Fmoc-reagent dissolved in an organic solvent such as dioxane or acetone (B3395972). The reaction is typically performed at room temperature.
The successful synthesis of this compound is confirmed by standard analytical techniques. The molecular formula of the compound is C₂₀H₁₉NO₄, and its molecular weight is 337.37 g/mol . medchemexpress.commedchemexpress.com Spectroscopic data, such as ¹H NMR, ¹³C NMR, and mass spectrometry, are used to verify the structure and purity of the final product.
Integration of the Fmoc-Protecting Group in Pyrrolidine Carboxylic Acid Synthesis
The introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group onto the nitrogen atom of pyrrolidine carboxylic acids is a critical step in their application as building blocks, particularly in solid-phase peptide synthesis (SPPS). nih.gov The most prevalent and effective method for this transformation involves the reaction of the secondary amine of the pyrrolidine ring with an activated Fmoc reagent.
Commonly used reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). rsc.orgomizzur.com The synthesis is typically carried out by dissolving the pyrrolidine carboxylic acid in a suitable organic solvent, such as acetone or dichloromethane. rsc.orgnih.gov A non-nucleophilic organic base, for instance, diisopropylethylamine (DIPEA) or triethylamine, is added to the solution to deprotonate the pyrrolidine nitrogen, thereby activating it for nucleophilic attack on the Fmoc donor. rsc.orgnih.gov
The activated Fmoc reagent (Fmoc-OSu or Fmoc-Cl) is then introduced, often dropwise, to the reaction mixture. rsc.orgnih.gov The reaction proceeds, usually at room temperature, to yield the N-Fmoc protected product. rsc.org Care must be taken to avoid side reactions, such as the formation of dipeptide impurities when using Fmoc-Cl or Lossen-type rearrangements leading to Fmoc-β-Ala-OH when using Fmoc-OSu. nih.gov To mitigate the risk of amino acid oligomerization during Fmoc protection, an intermediate silylation step with chlorotrimethylsilane (B32843) can be employed to temporarily protect the carboxylic acid group. nih.gov
Table 1: Reagents for Fmoc Protection
| Reagent | Base | Solvent | Key Considerations |
|---|---|---|---|
| Fmoc-OSu | DIPEA, Triethylamine | Acetone, Dichloromethane | Most effective reagent for providing Fmoc groups. rsc.orgomizzur.com |
Selective Deprotection Methodologies for Fmoc-Protected Pyrrolidine Derivatives
The cleavage of the Fmoc group is a fundamental reaction in SPPS, enabling the stepwise elongation of peptide chains. researchgate.net The process, known as Fmoc deprotection, relies on the acidic nature of the proton at the C9 position of the fluorene (B118485) ring system. acs.org This proton is readily abstracted by a mild base, initiating a β-elimination reaction that cleaves the protecting group. acs.org
The standard reagent for Fmoc removal is a solution of piperidine (typically 20-50%) in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.net The mechanism involves two key roles for the base: first, it abstracts the acidic proton, leading to the decomposition of the Fmoc group into carbon dioxide and a reactive intermediate, dibenzofulvene (DBF). acs.orgnih.gov Second, the excess amine acts as a scavenger, trapping the DBF to form a stable adduct, which prevents it from reacting with the newly liberated amine of the peptide chain. acs.org
Recent research has explored greener alternatives and expanded the range of solvents and bases for Fmoc removal. Pyrrolidine has been identified as a highly efficient base for Fmoc deprotection, even in less polar solvent mixtures. nih.gov While piperidine and pyrrolidine have similar basicities in aqueous media, pyrrolidine has shown to be a more effective base for this purpose in certain organic solvent systems. nih.gov This allows for a broader selection of solvents in SPPS, moving away from hazardous options like DMF. nih.gov However, the choice of base can influence side reactions; for instance, pyrrolidine's increased nucleophilicity may lead to a higher incidence of aspartimide formation in susceptible sequences compared to piperidine. nih.gov
Table 2: Common Fmoc Deprotection Reagents
| Base | Concentration | Solvent | Notes |
|---|---|---|---|
| Piperidine | 20-50% | DMF, NMP | The gold standard for Fmoc removal in SPPS. nih.gov |
| Pyrrolidine | 20% | DMF, DMSO/EtOAc, NBP/Dioxolane | An efficient alternative, enabling use in less polar, greener solvents. nih.gov |
Synthetic Routes to Stereoisomers and Functionalized Derivatives of Pyrrolidine-3-carboxylic Acid
Approaches to (3S)-Stereoisomer Control
Achieving specific stereochemistry in pyrrolidine rings is crucial for their biological activity and function as chiral building blocks. The synthesis of the (3S)-stereoisomer of pyrrolidine-3-carboxylic acid and its derivatives relies on various asymmetric synthesis strategies. These methods can be broadly categorized into those that start with a chiral precursor and those that create the chiral centers during the formation of the pyrrolidine ring. bohrium.com
A prominent strategy for constructing the chiral pyrrolidine skeleton is the 1,3-dipolar cycloaddition reaction. chem960.com This reaction typically involves an azomethine ylide and a dipolarophile, such as an activated olefin. The stereoselectivity of the reaction can be controlled by using chiral auxiliaries or catalysts, leading to the desired stereoisomers of the pyrrolidine ring. bohrium.com
Another powerful technique is the organocatalytic asymmetric Michael addition. angenechemical.com This approach has been successfully used to synthesize enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. angenechemical.com For instance, the Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates, catalyzed by a chiral organocatalyst, can produce intermediates that are then cyclized and reduced to yield the target pyrrolidine-3-carboxylic acid with high enantiomeric excess. angenechemical.comclearsynth.com Furthermore, asymmetric hydrogenation of a prochiral pyrrole precursor using a chiral catalyst, such as a Ruthenium complex with a chiral phosphine (B1218219) ligand, can yield the desired (3S,4S) stereochemistry with very high enantiomeric purity. nih.gov
Synthesis of Hydroxylated and Fluorinated Pyrrolidine Carboxylic Acid Analogues
Functionalized analogues of pyrrolidine carboxylic acid, such as hydroxylated and fluorinated derivatives, are of significant interest in medicinal chemistry. The synthesis of these compounds often begins with commercially available chiral precursors like 4-hydroxyproline (B1632879), which already contains a pyrrolidine ring with established stereochemistry.
For hydroxylated analogues, synthetic routes can involve the stereoselective reduction of keto-proline derivatives or the use of starting materials like serine. nih.gov For example, an enantiospecific synthesis of all-cis substituted hydroxylated pyrrolidines can be achieved from D- or L-serine, utilizing a tandem Wittig-Michael reaction to form the pyrrolidine ring. nih.gov
The synthesis of fluorinated pyrrolidine analogues often employs specialized fluorinating reagents. One common method involves starting with N-Cbz-hydroxy-L-proline and using diethylaminosulfur trifluoride (DAST) to stereoselectively introduce the fluorine atom. An alternative, more scalable approach avoids hazardous reagents like sodium azide (B81097) and DAST. This improved process may use a modified Burgess-type reagent to convert a 1,2-trans-diol into a cis-cyclic sulfamate (B1201201) intermediate, which then reacts with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) to yield the trans-fluoro protected amine. Recently, a method for synthesizing difluoromethoxy (CHF2O) analogues of proline has been developed, starting from 4-hydroxyproline isomers and using 2,2-difluoro-2-(fluorosulfonyl)acetic acid for the difluoromethylation step.
Influence of (3S)-Stereochemistry on Molecular Conformation and Chirality
The stereochemistry at the C3 position of the pyrrolidine ring in this compound is a key determinant of its molecular conformation and, consequently, the chirality of the larger molecules it is a part of. The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-endo (the Cγ atom is on the same side of the ring as the carboxyl group) and Cγ-exo (the Cγ atom is on the opposite side). The presence of a substituent at the C3 position, as in this compound, significantly influences this equilibrium.
For 3-substituted prolines, the nature and stereochemistry of the substituent dictate the preferred ring pucker. nih.gov In the case of (3S)-pyrrolidine-3-carboxylic acid, the stereocenter at C3, in conjunction with the bulky Fmoc protecting group on the nitrogen, sterically and electronically biases the ring's conformational landscape. While direct crystallographic or detailed NMR studies on this compound are not extensively reported in publicly available literature, insights can be drawn from studies on analogous 3-substituted proline derivatives. Research indicates that increasing the bulkiness of a trans-3-substituent tends to shift the puckering equilibrium toward the Cγ-exo form. rsc.org
The chirality endowed by the (3S) configuration is critical in biological recognition processes. The precise spatial arrangement of the carboxylic acid and the pyrrolidine ring atoms, governed by the stereochemistry, is vital for specific interactions with chiral biological macromolecules such as enzymes and receptors.
Table 1: Predicted Conformational Preferences of the Pyrrolidine Ring in this compound This table is based on general findings for 3-substituted proline analogs and represents inferred data in the absence of direct experimental studies on the specified compound.
| Parameter | Predicted Influence of (3S)-Stereochemistry |
| Preferred Ring Pucker | Likely favors a Cγ-exo pucker to minimize steric hindrance between the carboxylic acid group and the Fmoc group. |
| Dihedral Angle (Φ) | The cyclic nature of the pyrrolidine ring restricts the Φ backbone dihedral angle to a narrow range, typically around -60° to -75°. |
| Cis/Trans Isomerism | 3-substituted prolines generally have a marginal effect on the cis/trans isomerism of the preceding peptide bond compared to unsubstituted proline. nih.gov |
Conformational Analysis of Pyrrolidine Carboxylic Acid-Containing Peptides and Mimics
When incorporated into a peptide chain, (3S)-pyrrolidine-3-carboxylic acid acts as a β-amino acid, which alters the peptide backbone's geometry compared to its α-amino acid counterpart, proline. This change in the backbone, from an α-peptide to a β-peptide linkage at the site of incorporation, has profound effects on the secondary structure of the peptide.
Oligomers of β-amino acids, or β-peptides, are known to form stable secondary structures, including various types of helices and sheets, that are distinct from those of α-peptides. acs.org Studies on oligomers of (S)-pyrrolidine-3-carboxylic acid have provided evidence for the formation of non-hydrogen-bonded secondary structures. frontiersin.org The conformational rigidity of the pyrrolidine ring, combined with the altered backbone spacing, allows these peptides to adopt well-defined three-dimensional shapes.
The introduction of (3S)-pyrrolidine-3-carboxylic acid can induce turns and control the global conformation of a peptide. The restricted Φ angle of the pyrrolidine ring, a characteristic shared with proline, helps in the formation of β-turns and helical structures. nih.gov However, as a β-amino acid, it introduces an additional carbon into the backbone, which can lead to the formation of different types of helical structures, such as a 12-helix, which is characterized by a 12-membered hydrogen-bonded ring. wisc.edu
The conformational effects are also dependent on the surrounding amino acid sequence and the solvent environment. The bulky Fmoc group, if present in the final bioconjugate, would further impose significant steric constraints, influencing the local and global conformation.
Table 2: Impact of (3S)-Pyrrolidine-3-carboxylic Acid Incorporation on Peptide Secondary Structure
| Structural Feature | Influence of (3S)-Pyrrolidine-3-carboxylic Acid |
| Backbone Geometry | Introduces a β-amino acid linkage, altering the peptide backbone periodicity. |
| Secondary Structure Propensity | Can act as a turn-inducer and can promote the formation of unique helical structures (e.g., 12-helices in β-peptides). wisc.edu |
| Conformational Rigidity | The inherent rigidity of the pyrrolidine ring restricts the conformational freedom of the peptide chain. |
| Hydrogen Bonding Patterns | The altered backbone spacing leads to different hydrogen-bonding patterns compared to α-peptides. |
Stereochemical Determinants of Biological Activity and Enzyme/Receptor Interaction
The stereochemistry of a molecule is a critical factor in its biological activity, as interactions with enzymes and receptors are highly stereospecific. The (3S) configuration of 1-pyrrolidine-3-carboxylic acid dictates the spatial orientation of its functional groups, which in turn determines how it fits into the binding pocket of a biological target.
Research on various pyrrolidine derivatives has consistently demonstrated the importance of stereochemistry in determining their pharmacological profiles. For instance, in the development of endothelin receptor antagonists, the specific stereoisomers of 2,4-diaryl substituted pyrrolidine-3-carboxylic acids showed vastly different affinities and selectivities for the ETA versus the ETB receptor. nih.gov Similarly, structure-activity relationship studies of pyrrolidine-based inhibitors of enzymes often reveal that only one stereoisomer possesses the desired inhibitory activity. nih.gov
The (3S) stereocenter of pyrrolidine-3-carboxylic acid, when part of a peptide or peptidomimetic, contributes to a well-defined three-dimensional structure that can present key pharmacophoric elements in the correct orientation for binding. This chiral recognition is fundamental to the molecule's ability to act as an agonist, antagonist, or inhibitor. For example, studies on ionotropic glutamate (B1630785) receptor antagonists based on substituted pyrrolidine-2-carboxylic acids have shown that the stereochemistry is crucial for subtype selectivity. nih.gov
The pyrrolidine ring itself, with its potential for hydrophobic interactions and its nitrogen atom capable of forming hydrogen bonds, contributes to the binding energy. The precise positioning of the carboxylic acid group, as determined by the (3S) stereochemistry, is often critical for forming key salt bridges or hydrogen bonds with residues in the active site of an enzyme or the binding pocket of a receptor. nih.gov
Table 3: Stereochemical Factors Influencing Biological Interactions
| Stereochemical Feature | Implication for Biological Activity | Example from Related Compounds |
| Absolute Configuration at C3 | Determines the precise 3D arrangement of substituents, which is critical for chiral recognition by biological targets. | Different stereoisomers of pyrrolidine-based drugs exhibit distinct binding affinities and efficacies. nih.gov |
| Ring Pucker | Influences the relative orientation of substituents and the overall shape of the molecule, affecting its fit in a binding site. | The puckering of the pyrrolidine ring in proline analogs can be controlled by stereoelectronic factors to optimize pharmacological efficacy. nih.gov |
| Rigid Conformation | Reduces the entropic penalty upon binding to a receptor or enzyme, potentially leading to higher affinity. | The conformational restriction of proline and its analogs is a key feature in the design of bioactive peptides. nih.gov |
Applications in Peptide Synthesis and Peptidomimetic Design
Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the predominant method for producing synthetic peptides. nih.govspringernature.com This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. du.ac.in Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid is designed for seamless integration into this well-established workflow. merckmillipore.com
This compound functions as an unnatural amino acid, specifically a conformationally restricted proline analogue. mdpi.com In SPPS, the Fmoc group provides temporary protection of the α-amino group, which is selectively removed at each cycle to allow for the addition of the next amino acid in the sequence. nih.govdu.ac.in The carboxylic acid moiety is activated using standard coupling reagents to form a peptide bond with the free amine of the resin-bound peptide chain. chempep.com
The incorporation of this building block serves several key purposes:
Structural Constraint : Unlike linear amino acids, the five-membered pyrrolidine (B122466) ring restricts the available dihedral angles (Φ, Ψ) of the peptide backbone, forcing it to adopt a more defined conformation. mdpi.com
Proline Mimicry : It can act as a surrogate for proline, introducing a "kink" or turn in the peptide chain but with a different stereochemical and conformational profile compared to natural proline or its hydroxylated derivatives. nih.gov
Scaffold for Peptidomimetics : It provides a stable, non-natural scaffold for building peptidomimetics that are resistant to enzymatic degradation. mdpi.com
The use of such specialized building blocks is crucial for moving beyond natural peptide sequences to create novel molecules with enhanced stability, receptor affinity, and selectivity. mdpi.comacs.org
The standard procedure for Fmoc group removal in SPPS involves treating the peptide-resin with a solution of a secondary amine base, typically 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). du.ac.iniris-biotech.de The mechanism proceeds via a β-elimination reaction, where the base abstracts the acidic proton on the fluorenyl group, leading to the cleavage of the carbamate (B1207046) and release of the free amine on the peptide. researchgate.net The resulting dibenzofulvene byproduct is scavenged by the excess amine to prevent side reactions. researchgate.net
While the incorporation of certain complex or sterically hindered amino acids can sometimes necessitate modifications to standard protocols, the literature does not indicate that peptides containing a 3-carboxylic acid pyrrolidine residue require significant deviation from these established Fmoc-removal conditions. The building block is generally considered compatible with the standard base-labile deprotection step of the Fmoc/tBu orthogonal synthesis strategy. du.ac.inacs.org Process controls, such as monitoring the completion of the deprotection reaction via UV spectroscopy of the piperidine-dibenzofulvene adduct, can be employed to ensure quantitative removal at each step, thereby maximizing the final peptide quality. iris-biotech.de
To mitigate these risks when incorporating this compound, optimization of coupling conditions may be necessary. Key strategies include:
Choice of Coupling Reagent : While standard carbodiimide-based activators may be sufficient, more potent phosphonium (B103445) or aminium salt reagents (e.g., HATU, HBTU, PyBOP) can significantly improve coupling rates and reduce side reactions, especially for sterically demanding couplings. chempep.com
Reaction Time : Extending the coupling reaction time can help drive the reaction to completion. sigmaaldrich.com
Double Coupling : Repeating the coupling step with a fresh portion of activated amino acid can ensure that all free amines on the resin have reacted.
The quality of the Fmoc-amino acid building block itself is also paramount. Impurities such as free amino acid or acetic acid can lead to deletion or truncated sequences, respectively, directly impacting the final peptide's purity. nih.gov Therefore, using high-purity building blocks is essential for achieving a high-quality crude product.
Rational Design of Peptidomimetics Incorporating Pyrrolidine Carboxylic Acid Moieties
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor selectivity. mdpi.comnih.gov The pyrrolidine scaffold is a versatile and widely used element in the design of such molecules. mdpi.com
The rigid pyrrolidone and pyrrolinone scaffolds have been shown to be excellent mimics of β-strands and β-sheets, which are common secondary structures involved in protein-protein interactions. nih.govnih.gov By strategically placing functional side chains onto the pyrrolidine ring system, chemists can design peptidomimetics that present the necessary pharmacophores in the correct spatial orientation to interact with a biological target, thereby mimicking the effect of the original peptide but with a more robust and drug-like profile. nih.gov
The biological activity of a peptide is intrinsically linked to its three-dimensional conformation. Natural linear peptides are often highly flexible, existing as an ensemble of different conformations, only one of which may be the "active" form that binds to a receptor. This flexibility can result in a loss of binding energy (an entropic penalty) upon binding.
By incorporating a rigid structure like the pyrrolidine ring, the conformational freedom of the peptide backbone is significantly reduced. mdpi.comnih.gov This pre-organization of the peptide into a more defined structure can lead to several advantages:
Increased Binding Affinity : If the constrained conformation closely matches the receptor-bound conformation, the entropic penalty of binding is reduced, leading to higher affinity.
Enhanced Selectivity : A rigid analogue may fit better into the target receptor while being unable to adopt the shape required to bind to off-target receptors, thus improving selectivity.
Structural Elucidation : Constraining the peptide's structure helps in studying structure-activity relationships (SAR), as it provides a clearer picture of the conformational requirements for activity. nih.gov
A notable example of this approach is in the development of pyrrolidinyl Peptide Nucleic Acids (PNAs), where the rigid backbone enhances binding affinity and sequence specificity to DNA and RNA targets. nih.gov
Table 1: Research Findings on Pyrrolidine-Containing Peptide Analogues
| Peptide Analogue Type | Incorporated Moiety | Key Finding | Reference |
|---|---|---|---|
| Pyrrolidinyl Peptide Nucleic Acid (acpcPNA) | Nucleobase-substituted proline and 2-aminocyclopentanecarboxylic acid | Forms high-affinity, sequence-specific hybrids with DNA. The constrained backbone leads to unusual thermal stability properties. | nih.gov |
| Dipeptide Models | Substituted prolines (including 3-hydroxyproline) | Substituents on the pyrrolidine ring determine the ring's conformation, which in turn influences backbone dihedral angles and the relative energy of cis and trans amide bond isomers. | nih.gov |
| β-Peptide Foldamers | (S)-pyrrolidine-3-carboxylic acid oligomers | Demonstrated that oligomers of this building block adopt specific secondary structures (foldamers) even in the absence of internal hydrogen bonds, highlighting the powerful conformational control exerted by the ring structure. | frontiersin.org |
| Pyrrolinone-Peptide Hybrid | 3,5-linked polypyrrolinone scaffold | The rigid pyrrolinone scaffold served as a direct replacement for an amino acid sequence, successfully mimicking the extended polyproline type II conformation of a bioactive peptide ligand for the HLA-DR1 protein. | nih.gov |
Contribution to the Development of Unnatural Amino Acid Libraries
The synthesis of chemical libraries, particularly peptidomimetic libraries, is a cornerstone of modern drug discovery. These libraries consist of large collections of structurally related compounds that can be screened for biological activity against various targets. This compound is a valuable component in the construction of such libraries, specifically those containing unnatural amino acids. nih.gov
Unnatural amino acids are incorporated into libraries to confer novel structural and functional properties, such as enhanced metabolic stability, increased potency, and improved bioavailability compared to their natural peptide counterparts. nih.gov The use of the Fmoc protecting group is central to this process, as it is the standard for the iterative, stepwise assembly of peptide chains in solid-phase peptide synthesis (SPPS), the predominant method for library construction. nih.gov
This compound contributes to these libraries by providing a scaffold that introduces conformational constraint. As established, this β-proline derivative can induce specific secondary structures like helices. nih.gov By including this and similar building blocks in a combinatorial fashion, libraries can be generated that systematically explore the three-dimensional space required to mimic the secondary structures of natural peptides (e.g., α-helices, β-turns) that are critical for protein-protein interactions. nih.gov
Role in Peptidomimetic Library Synthesis:
The general strategy involves using solid-phase synthesis to build oligomers from a diverse set of building blocks, including Fmoc-protected natural and unnatural amino acids. mdpi.com this compound serves as a key building block to create scaffolds that are rigidified into specific conformations. This pre-organization is believed to reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and specificity.
| Feature of Building Block | Contribution to Library | Therapeutic Goal |
| Fmoc Protecting Group | Enables use in standard Solid-Phase Peptide Synthesis (SPPS) protocols. nih.gov | Efficient and automated synthesis of thousands of distinct compounds. |
| Pyrrolidine Ring | Introduces conformational rigidity and pre-organizes the backbone. nih.gov | Creation of molecules that mimic stable secondary structures (β-turns, helices). |
| Unnatural β-Amino Acid | Confers resistance to enzymatic degradation by proteases. nih.govwisc.edu | Improved pharmacokinetic properties and bioavailability of potential drug candidates. |
This table outlines the contributions of a building block like this compound to the development of unnatural amino acid libraries.
While specific, large-scale libraries built exclusively with this compound are not prominently detailed in the literature, its role is implicit as a member of the broader class of Fmoc-protected, conformationally constrained, unnatural amino acids that are essential for the field. nih.govoist.jp Its ability to form defined helical structures makes it an ideal candidate for inclusion in libraries designed to generate mimetics of these motifs for targeting a wide range of biological processes. nih.gov
Role in Pharmacological and Biological Research
Contribution to Drug Discovery and Development Initiatives
The core structure of pyrrolidine-3-carboxylic acid is a foundational element in the design and synthesis of new therapeutic molecules. oist.jpmedchemexpress.commedchemexpress.com Its derivatives have been investigated for a wide range of medicinal applications, from cardiovascular disease to cancer. nih.govmdpi.com
The pyrrolidine (B122466) scaffold is extensively used in drug design due to its favorable properties, including its non-planar structure which allows for efficient exploration of the three-dimensional space of a biological target. nih.gov Researchers have leveraged the pyrrolidine-3-carboxylic acid framework to develop potent and selective agents for various diseases.
A prominent example is the development of endothelin receptor antagonists. nih.gov A derivative, ABT-627, which features a 2,4-diaryl substituted pyrrolidine-3-carboxylic acid core, was identified as a powerful antagonist of the endothelin-A (ETA) receptor. nih.gov Further structure-activity relationship (SAR) studies on this scaffold led to the discovery of A-216546, a highly selective ETA antagonist with good oral bioavailability in preclinical studies. nih.gov
The pyrrolidine core is also a key component in the development of anticancer agents. researchgate.netresearchgate.net Various derivatives have been synthesized and evaluated for their antiproliferative activities. For instance, 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were assessed for their anticancer effects on human lung adenocarcinoma cells. mdpi.com Similarly, pyrrolidine-3,4-diol (B51082) derivatives demonstrated antiproliferative activity in pancreatic cancer cell lines. epfl.ch The versatility of the scaffold is further shown in the synthesis of dispiro indenoquinoxaline pyrrolidine quinolone analogues, which exhibited anticancer activity against MCF-7 and HeLa cell lines. nih.gov
Beyond these specific examples, the pyrrolidine ring is recognized for its importance in compounds with anti-inflammatory properties. researchgate.net
Derivatives of pyrrolidine carboxylic acids are compounds of interest for their potential to treat neurological disorders by modulating neurotransmitter systems. researchgate.netontosight.ai The specific stereochemistry of these molecules is critical for their interaction with receptors and enzymes within the central nervous system. ontosight.ai While detailed studies on direct neurotransmitter modulation by Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid itself are not extensively documented, the broader class of compounds is investigated for such purposes. ontosight.ai This includes their potential interaction with G-protein coupled receptors like the endothelin receptors, which are also found in nervous tissue and play a role in neurological function. nih.gov
The pyrrolidine-3-carboxylic acid scaffold is a key structural motif in the design of various enzyme inhibitors. oist.jp This has significant therapeutic implications across multiple disease areas. For example, certain polyhydroxylated pyrrolidines are potent inhibitors of α-glycosidase, an enzyme involved in carbohydrate metabolism, making them attractive candidates for developing new antidiabetic and anticancer drugs. nih.gov
In the realm of antiviral therapy, the pyrrolidine moiety is a component of several approved drugs that function as protease inhibitors. pharmablock.com Agents such as glecaprevir (B607649) and voxilaprevir, used to treat Hepatitis C, contain a pyrrolidine group that is crucial for their ability to inhibit the NS3/4A serine protease. pharmablock.com Additionally, derivatives of pyroglutamic acid, a related cyclic amino acid, have demonstrated inhibitory activity against the enzyme autotaxin (ATX). nih.gov
The specific three-dimensional structure of pyrrolidine-3-carboxylic acid derivatives makes them ideal candidates for studying and modulating receptor-ligand interactions. ontosight.ai Extensive research has been dedicated to their role as antagonists for endothelin (ET) receptors, which are implicated in vasoconstriction and cell proliferation. nih.govnih.gov
Initial work identified ABT-627, a 2,4-diaryl substituted pyrrolidine-3-carboxylic acid, as a potent and highly selective antagonist for the ETA receptor, with a 2000-fold selectivity over the ETB subtype. nih.gov Subsequent modifications, such as replacing a phenyl group with an alkyl group, led to compounds like A-216546, which exhibited an extraordinary selectivity ratio of over 130,000 for ETA versus ETB. nih.gov
Interestingly, by altering the side chains attached to the pyrrolidine core, researchers could completely reverse the receptor specificity. Replacing a dibutylaminoacetamide group with a diphenylmethylaminoacetamide group on the original ETA antagonist pharmacophore resulted in a novel series of highly specific ETB receptor antagonists. nih.gov Further optimization of this new scaffold yielded compound A-308165, which showed over 27,000-fold selectivity for the ETB receptor. nih.gov
Beyond endothelin receptors, 4-benzylpyrrolidine-3-carboxylic acid derivatives have been identified as potent agonists for peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism. nih.gov
| Compound | Target Receptor | Activity | Selectivity | Reference |
|---|---|---|---|---|
| ABT-627 | Endothelin A (ETA) | Antagonist (Ki = 0.034 nM) | ~2000-fold vs. ETB | nih.gov |
| A-216546 | Endothelin A (ETA) | Antagonist (Ki = 0.46 nM) | >130,000-fold vs. ETB | nih.gov |
| A-308165 | Endothelin B (ETB) | Antagonist | >27,000-fold vs. ETA | nih.gov |
| Cis-3R,4S-configured 4-benzylpyrrolidine-3-carboxylic acid derivatives | PPARα and PPARγ | Agonist | Dual Agonist | nih.gov |
Bioconjugation Applications in Diagnostic and Therapeutic Research
This compound is well-suited for bioconjugation applications, primarily due to its structural features. The fluorenylmethyloxycarbonyl (Fmoc) group is a standard protecting group used in solid-phase peptide synthesis, a cornerstone of bioconjugation. This allows for the precise, stepwise assembly of peptide chains. The carboxylic acid functional group provides a reactive handle for conjugation to other molecules, such as proteins, antibodies, or diagnostic labels, using standard coupling chemistries. While specific examples of this compound in diagnostic bioconjugation are not widely detailed in the surveyed literature, its role as a building block in creating complex peptides and peptidomimetics is a fundamental application in therapeutic research. researchgate.net
Assessment of Potential Bioactivity in Derivatives (e.g., Antifungal, Antibacterial, Antiviral, and Antitumor)
Derivatives of the pyrrolidine core have been widely synthesized and screened for a vast range of biological activities. nih.gov These studies have confirmed that the pyrrolidine scaffold is a privileged structure for the development of agents with diverse antimicrobial and cytotoxic properties. researchgate.netresearchgate.net
Antitumor Activity: A significant body of research supports the potential of pyrrolidine derivatives as anticancer agents. mdpi.com Various molecular frameworks incorporating the pyrrolidine ring have been shown to inhibit the growth of cancer cells. mdpi.comresearchgate.net For example, pyrrolidine-3,4-diol derivatives have demonstrated antiproliferative effects against pancreatic tumor cells. epfl.ch
Antibacterial Activity: The pyrrolidine nucleus is a common feature in many antibacterial compounds. researchgate.netekb.eg Researchers have synthesized novel thiazole-based pyrrolidine derivatives and tested them against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Salmonella typhimurium) bacteria. biointerfaceresearch.com One such derivative showed selective activity against the Gram-positive strains. biointerfaceresearch.com Other studies on pyrrolidine-3-carbonitrile (B51249) derivatives also reported high activity against S. aureus and E. coli. ekb.eg
Antifungal Activity: The development of novel antifungal agents is another active area of research for pyrrolidine derivatives. nih.gov Metal complexes of pyrrolidone thiosemicarbazones have been found to possess significant antifungal properties. nih.gov In another study, 2,3-pyrrolidinedione derivatives were effective against Candida albicans, with activity comparable to the established oral antiseptic chlorhexidine. unimi.it
Antiviral Activity: The pyrrolidine scaffold is integral to several potent antiviral drugs. researchgate.netnih.gov Its presence in multiple approved Hepatitis C virus (HCV) inhibitors, including the NS3/4A protease inhibitors glecaprevir and voxilaprevir, and the NS5A polymerase inhibitor pibrentasvir, underscores its importance in this therapeutic area. pharmablock.com
| Derivative Class | Bioactivity | Target Organism/Cell Line | Reference |
|---|---|---|---|
| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acids | Antitumor | A549 Human Lung Adenocarcinoma | mdpi.com |
| Pyrrolidine-3,4-diols | Antitumor | Pancreatic Cancer Cells | epfl.ch |
| Thiazole-based pyrrolidines | Antibacterial | S. aureus, B. cereus | biointerfaceresearch.com |
| Pyrrolidine-3-carbonitriles | Antibacterial | S. aureus, E. coli | ekb.eg |
| 2,3-Pyrrolidinediones | Antifungal | Candida albicans | unimi.it |
| Pyrrolidone thiosemicarbazone complexes | Antifungal | Selected Fungi | nih.gov |
| Various (e.g., in Glecaprevir) | Antiviral | Hepatitis C Virus (HCV) | pharmablock.com |
Advanced Research Avenues and Future Directions
Exploration in Supramolecular Assembly and Biomaterials Science
The design of novel biomaterials through molecular self-assembly represents a burgeoning field, and Fmoc-protected amino acids are excellent building blocks for such functional structures. mdpi.com The fluorenylmethyloxycarbonyl (Fmoc) group, due to its aromatic nature, can induce self-assembly through π-π stacking interactions, which are further stabilized by hydrogen bonding. mdpi.com This principle allows for the formation of supramolecular structures, including hydrogels. For instance, Fmoc-protected lysine derivatives have been shown to act as low-molecular-weight gelators, capable of co-assembling with other amino acids or short peptides to form new systems. mdpi.com
These self-assembled structures are driven by a combination of weak hydrophobic forces, π-π stacking of the fluorenyl groups, and hydrogen bonding. mdpi.com The inherent properties of the amino acid or its analogue, such as the charge and hydrophobicity of its side chains, play a crucial role in the final architecture and properties of the resulting biomaterial. mdpi.com Given these precedents, Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid is a promising candidate for creating novel supramolecular gels and materials. Its rigid pyrrolidine (B122466) core can introduce specific conformational constraints, influencing the packing and stability of the assembled structures.
Furthermore, the utility of such compounds extends to bioconjugation, a process essential for diagnostics and therapeutics where biomolecules are attached to surfaces or other molecules. chemimpex.com The carboxylic acid functional group on the pyrrolidine ring provides a convenient handle for further chemical modifications, enabling the development of complex, functional biomaterials. chemimpex.com
Development of Novel Analytical Methodologies for Pyrrolidine-Based Biomolecules
Advances in analytical chemistry have been pivotal in the discovery and characterization of complex biomolecules containing the pyrrolidine motif. mdpi.com Modern analytical techniques are essential for both the elucidation of novel structures from natural sources and for quality control during the synthesis of pyrrolidine-containing peptides and pharmaceuticals.
Key methodologies in this area include:
Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) : This powerful combination is instrumental for separating complex mixtures and identifying novel pyrrolidine alkaloids and their metabolites. mdpi.com
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy : For unambiguous structure elucidation of newly isolated or synthesized pyrrolidine derivatives, 2D NMR techniques are indispensable. mdpi.com
High-Performance Liquid Chromatography (HPLC) : In the context of Solid-Phase Peptide Synthesis (SPPS), HPLC is a standard method for monitoring the efficiency of Fmoc-group removal and assessing the purity of the final crude peptide product. researchgate.netacs.org
The development of greener analytical protocols and more sensitive detection methods continues to be an active area of research. As pyrrolidine-based scaffolds are explored for more complex applications, the demand for robust and efficient analytical methodologies for their characterization and quantification will undoubtedly increase.
Computational Chemistry and Molecular Modeling for Predictive Design and Optimization
Computational chemistry and molecular modeling have become indispensable tools for accelerating drug discovery and materials design. For pyrrolidine derivatives, these methods are used to predict biological activity, optimize molecular structures, and understand interactions with biological targets. nih.govnih.gov
Several computational approaches are routinely applied to the study of pyrrolidine-based compounds:
3D Quantitative Structure-Activity Relationship (3D-QSAR) : Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build models that correlate the structural features of pyrrolidine derivatives with their biological activity. nih.govtandfonline.com These models generate contour maps that indicate regions where steric, electrostatic, or hydrophobic modifications could enhance potency. tandfonline.com
Molecular Docking : This method predicts the preferred orientation of a molecule when bound to a target receptor or enzyme. nih.govnih.gov Docking simulations have been successfully used to identify pyrrolidine-2,3-dione derivatives as potential inhibitors of the Cdk5/p25 complex, implicated in Alzheimer's pathology, by predicting their binding within the ATP-binding site. nih.gov
Molecular Dynamics (MD) Simulations : MD simulations are used to study the dynamic behavior of a ligand-receptor complex over time, providing insights into the stability of molecular interactions. nih.govnih.gov For pyrrolidine derivatives, MD simulations have helped confirm the stability of their binding to targets like the Mcl-1 protein and the Cdk5/p25 complex. nih.govnih.gov
These computational studies enable the rational design of new pyrrolidine derivatives with improved activity and pharmacokinetic profiles before their synthesis, saving significant time and resources. tandfonline.com
| QSAR Model | Q² | R² | R²pred | Description |
| CoMFA | 0.689 | 0.999 | 0.986 | A 3D-QSAR model relating steric and electrostatic fields to the inhibitory activity of pyrrolidine derivatives against Mcl-1. nih.govtandfonline.com |
| CoMSIA | 0.614 | 0.923 | 0.815 | An extension of CoMFA that also includes hydrophobic and hydrogen bond donor/acceptor fields. nih.govtandfonline.com |
| HQSAR | 0.603 | 0.662 | 0.743 | A 2D-QSAR technique that uses molecular fragments to generate predictive models. nih.gov |
Expanding the Chemical Space of Pyrrolidine-3-carboxylic Acid Derivatives for Advanced Applications
The pyrrolidine ring is a versatile and privileged scaffold in medicinal chemistry, valued for its ability to explore three-dimensional chemical space due to its non-planar, sp3-hybridized nature. nih.gov Expanding the chemical diversity of derivatives based on the pyrrolidine-3-carboxylic acid core is a key strategy for discovering novel compounds with unique biological activities. nih.gov
Several synthetic strategies are employed to generate libraries of these derivatives:
1,3-Dipolar Cycloadditions : This is a classic and highly effective method for constructing the five-membered pyrrolidine ring from acyclic precursors, allowing for significant regio- and stereoselectivity. nih.gov
Asymmetric Michael Addition Reactions : Organocatalytic Michael additions of nitroalkanes to enones have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgcore.ac.ukresearchgate.net
Functionalization of the Pyrrolidine Ring : Starting with a pre-formed pyrrolidine core, such as proline or 4-hydroxyproline (B1632879), chemists can perform various functionalization reactions to introduce diverse substituents. mdpi.comresearchgate.net This approach has been used to create derivatives like novel 5-oxopyrrolidine-3-carboxylic acids with anti-inflammatory activity. researchgate.net
The goal of these synthetic efforts is to produce libraries of compounds that can be screened for a wide range of biological activities. Pyrrolidine derivatives have already shown promise as anticancer, antidiabetic, anti-inflammatory, and central nervous system agents, demonstrating the vast potential of this chemical scaffold. nih.gov The molecular diversity generated through these synthetic expansions allows for detailed structure-activity relationship (SAR) studies, guiding the development of more active and less toxic drug candidates. nih.gov
Q & A
Q. What advanced techniques characterize intermolecular interactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
